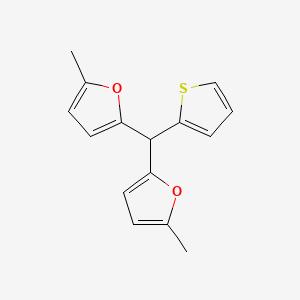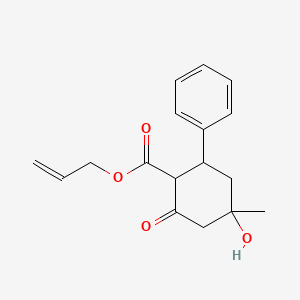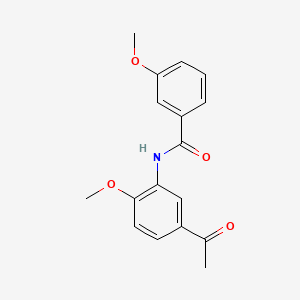![molecular formula C18H20N2O5S B11053445 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide is a complex organic compound that features a benzodioxole moiety linked to a piperidine sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Attachment to Phenyl Group: The benzodioxole is then attached to a phenyl group through an ether linkage, often using a Williamson ether synthesis.
Formation of Piperidine Sulfonamide: The phenyl group is then linked to a piperidine ring, which is subsequently sulfonated to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The benzodioxole moiety is known for its ability to interact with biological macromolecules, while the piperidine sulfonamide structure can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-carboxamide
- N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-thiourea
Uniqueness
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to carboxamide or thiourea analogs. The sulfonamide group can enhance water solubility and improve pharmacokinetic properties, making it a valuable compound in drug development.
Properties
Molecular Formula |
C18H20N2O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c21-26(22,20-10-2-1-3-11-20)19-14-4-6-15(7-5-14)25-16-8-9-17-18(12-16)24-13-23-17/h4-9,12,19H,1-3,10-11,13H2 |
InChI Key |
CLBRXEAHTCQTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11053367.png)
![Pyrazino[1,2-a][1,3]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-phenylethyl)-](/img/structure/B11053384.png)
![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione](/img/structure/B11053388.png)
![1-cyclohexyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053396.png)
![N,N-bis(2-methoxyethyl)-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11053404.png)



![13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11053422.png)

![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11053438.png)

![2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11053447.png)

